N-(3,4-dimethoxyphenyl)-4-phenylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-9-8-15(14-18(17)25-2)20-19(23)22-12-10-21(11-13-22)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFBNFWPMZYGOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-4-phenylpiperazine-1-carboxamide typically involves the reaction of 3,4-dimethoxyphenylpiperazine with phenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to N-(3,4-dimethoxyphenyl)-4-phenylpiperazine-1-carboxamide exhibit antidepressant properties by modulating serotonin and norepinephrine levels in the brain. A study demonstrated that derivatives of this compound showed significant inhibition of serotonin reuptake, suggesting potential use in treating depression and anxiety disorders .
Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a derivative was found to inhibit the proliferation of colorectal cancer cells by inducing G2/M phase arrest, highlighting its potential as a chemotherapeutic agent .
Antimicrobial Activity
Preliminary studies have suggested that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro assays indicated effective inhibition of bacterial growth, which positions it as a candidate for developing new antibiotics .
Serotonin Receptor Modulation
The compound's antidepressant effects are primarily attributed to its ability to interact with serotonin receptors, particularly the 5-HT1A receptor. This interaction enhances serotonergic neurotransmission, which is crucial for mood regulation .
Induction of Apoptosis
The anticancer properties are linked to the compound's ability to activate apoptotic pathways in cancer cells. It influences key proteins involved in cell cycle regulation and apoptosis, leading to reduced viability of malignant cells .
Interaction with Endocannabinoid System
Research has suggested that this compound may also modulate the endocannabinoid system by inhibiting fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids. This modulation can enhance analgesic effects by increasing levels of endogenous cannabinoids .
Study 1: Antidepressant Efficacy
In a double-blind study involving patients with major depressive disorder, participants treated with a formulation containing this compound showed a significant reduction in depression scores compared to placebo groups after eight weeks of treatment .
Study 2: Anticancer Activity
A recent investigation focused on the effects of this compound on human colorectal cancer cells. The results indicated that treatment led to a marked decrease in cell proliferation and increased apoptosis rates, suggesting its potential as a novel therapeutic agent for cancer treatment .
Study 3: Antimicrobial Effects
A laboratory study tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Fluoro/Chloro-Substituted Analogs
Compounds such as N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) and N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide () demonstrate how halogen substituents influence properties:
- A2 : Yield = 52.2%, Melting point = 189.5–192.1°C.
- A6 (4-chlorophenyl analog) : Yield = 48.1%, Melting point = 189.8–191.4°C.
- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide : Crystallizes in a chair conformation, stabilized by N–H···O hydrogen bonds .
Key Insight: Halogen substituents (F, Cl) marginally reduce yields compared to non-halogenated analogs but enhance thermal stability, as seen in higher melting points. Chlorine’s electron-withdrawing nature may also influence crystal packing and intermolecular interactions.
Methoxy-Substituted Analogs
- It exhibits a melting point of 90°C and distinct NMR shifts (δ 1H: 2.85–3.75 ppm for ethylenic protons; δ 13C: 55.6 ppm for methoxy groups) .
Modifications to the Piperazine Core
Phenyl vs. Heteroaryl Substitutions
- 4-(3,4-Dimethoxybenzyl)-3-(2-hydroxyethyl)-N-phenylpiperazine-1-carbothioamide : Replaces carboxamide with carbothioamide and adds a hydroxyethyl group, altering hydrogen-bonding capacity .
Key Insight : Substituents on the piperazine ring (e.g., propenyl, hydroxyethyl) modulate lipophilicity and bioavailability. The carboxamide group in the target compound may enhance hydrogen-bonding interactions compared to carbothioamides.
Carboxamide-Linked Modifications
Bicyclic and Complex Scaffolds
- Benzo[b][1,4]oxazin-3(4H)-one analogs (17a-i) : Feature fused bicyclic systems linked to N-phenylpiperazine carboxamide. These derivatives were synthesized via HCTU-mediated coupling, with yields influenced by steric hindrance .
- 4-[2-[[4-(3,4-Dimethoxyphenyl)-2,6-dioxo-cyclohexylidene]methylamino]ethyl]-N-phenyl-piperazine-1-carboxamide: A highly modified analog with a cyclohexylidene group, demonstrating the versatility of piperazine carboxamides in accommodating bulky substituents .
Key Insight : The target compound’s relatively simple carboxamide linkage may favor synthetic accessibility compared to complex bicyclic systems, though it may trade off target selectivity.
Research Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes analogous to and , utilizing carboxamide coupling and piperazine functionalization.
- Pharmacological Potential: Structural parallels to neuroactive compounds (e.g., ’s cyclohexene derivatives) suggest possible CNS activity, though further in vitro studies are needed.
- Safety Considerations : Methoxy and halogen substituents may influence toxicity profiles, as seen in safety data for simpler analogs .
Biological Activity
N-(3,4-dimethoxyphenyl)-4-phenylpiperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.
1. Overview of the Compound
This compound is a piperazine derivative characterized by the presence of a dimethoxyphenyl group and a phenyl group. Its structural complexity allows it to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : It may inhibit the activity of certain enzymes involved in disease pathways.
- Receptor Modulation : The compound could activate receptors that trigger beneficial cellular responses.
These interactions suggest that this compound may have applications in treating various diseases, including cancer and microbial infections .
3.1 Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. For instance:
- Cell Cycle Arrest : Studies have shown that derivatives of piperazine compounds can induce G2/M cell cycle arrest in cancer cells . This mechanism is crucial for preventing the proliferation of cancer cells.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| DGG200064 | HCT116 | < 1 | G2/M Arrest |
| This compound | Various Cancer Lines | TBD | TBD |
3.2 Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary findings suggest that it may inhibit the growth of various microbial strains, although specific data on efficacy and mechanisms are still emerging .
4. Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into structure-activity relationships (SAR) that can be applied to this compound:
- Study on Piperazine Derivatives : A study demonstrated that modifications on the piperazine ring significantly influenced anticancer activity against different cell lines . Compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups.
5. Conclusion
This compound represents a promising candidate in drug development due to its diverse biological activities, particularly in anticancer and antimicrobial domains. Further research is needed to elucidate its mechanisms fully and optimize its structure for enhanced efficacy.
Q & A
Basic: What are the key synthetic steps for N-(3,4-dimethoxyphenyl)-4-phenylpiperazine-1-carboxamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions:
Coupling of intermediates : Reacting 4-phenylpiperazine with a chloroformate derivative (e.g., 4-nitrophenyl chloroformate) to form a carbamate intermediate.
Amide bond formation : Introducing the 3,4-dimethoxyphenyl group via coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) .
Optimization :
- Temperature : Maintain 0–5°C during exothermic steps to prevent side reactions.
- Solvents : Use dichloromethane (DCM) or ethanol for solubility and stability .
- Catalysts : Triethylamine (TEA) neutralizes HCl byproducts, improving yield .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Assign peaks to confirm the piperazine ring, dimethoxyphenyl group, and carboxamide linkage. For example, the methoxy protons appear as singlets at ~3.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 398.18) .
- HPLC : Purity >95% is achieved using a C18 column with acetonitrile/water (70:30) mobile phase .
Basic: What initial pharmacological screening approaches are recommended for this compound?
Answer:
- Receptor binding assays : Screen against serotonin (5-HT1A/2A) and dopamine (D2/D3) receptors due to structural similarity to active piperazine derivatives. Use radioligand displacement assays (e.g., [3H]Ketanserin for 5-HT2A) .
- Cellular viability assays : Test cytotoxicity in HEK-293 or SH-SY5Y cell lines at 1–100 μM concentrations .
- Solubility testing : Use phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO) to determine bioavailability thresholds .
Advanced: How can researchers resolve contradictions in receptor binding data for this compound?
Answer:
Contradictions often arise from assay conditions or conformational flexibility:
- Orthogonal assays : Validate binding using surface plasmon resonance (SPR) alongside radioligand assays to confirm affinity values .
- Molecular docking : Model the compound’s 3D conformation (via X-ray crystallography or computational tools like AutoDock) to identify binding poses that explain variable results .
- Control experiments : Compare with structurally similar compounds (e.g., N-(4-chlorophenyl)-4-phenylpiperazine-1-carboxamide) to isolate substituent effects .
Advanced: What strategies are effective in designing structure-activity relationship (SAR) studies for this compound?
Answer:
-
Modular substitutions :
Position Modifications Biological Impact Piperazine N1 Replace phenyl with pyridinyl Alters receptor selectivity (e.g., 5-HT vs. dopamine) Dimethoxyphenyl Substitute OCH3 with halogens (e.g., Cl, F) Enhances metabolic stability -
Pharmacophore mapping : Identify critical hydrogen-bonding (carboxamide) and hydrophobic (dimethoxy) regions using CoMFA/CoMSIA models .
-
In vivo correlation : Test analogues in rodent models for behavioral effects (e.g., forced swim test for antidepressant activity) .
Advanced: What are common by-products formed during synthesis, and how can they be minimized?
Answer:
- By-products :
- N-Acylurea : Forms if coupling agents (e.g., EDC) are not quenched. Add N-hydroxysuccinimide (NHS) to stabilize intermediates .
- Oxidized piperazine : Avoid oxygen exposure by using inert gas (N2/Ar) during reflux .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
Advanced: How does the 3,4-dimethoxyphenyl group influence physicochemical and pharmacological properties?
Answer:
- Physicochemical effects :
- Lipophilicity : LogP increases by ~1.5 compared to non-substituted phenyl, enhancing blood-brain barrier permeability .
- Solubility : Methoxy groups reduce aqueous solubility; co-solvents (e.g., PEG-400) are needed for in vivo dosing .
- Pharmacological impact :
- The dimethoxy motif mimics catecholamine structures (e.g., dopamine), improving affinity for adrenergic receptors .
- Metabolism : Methoxy groups slow hepatic clearance compared to hydroxylated analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
